![molecular formula C11H15FOS B7998633 2-[(sec-Butyloxy)methyl]-4-fluorothiophenol](/img/structure/B7998633.png)
2-[(sec-Butyloxy)methyl]-4-fluorothiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(sec-Butyloxy)methyl]-4-fluorothiophenol is an organic compound that features a thiophenol group substituted with a sec-butyl ether and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(sec-Butyloxy)methyl]-4-fluorothiophenol typically involves the following steps:
Formation of the sec-butyl ether: This can be achieved by reacting sec-butyl alcohol with an appropriate alkylating agent under basic conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the thiophenol group:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(sec-Butyloxy)methyl]-4-fluorothiophenol can undergo several types of chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the thiophenol group to a thiol or sulfide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(sec-Butyloxy)methyl]-4-fluorothiophenol has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s unique functional groups make it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(sec-Butyloxy)methyl]-4-fluorothiophenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The thiophenol group can interact with thiol-containing enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may affect redox pathways due to its ability to undergo oxidation and reduction reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(sec-Butyloxy)methyl]-4-fluorobenzaldehyde: This compound shares a similar structure but contains an aldehyde group instead of a thiophenol group.
2-[(sec-Butyloxy)methyl]-4-fluorophenol: Similar structure with a hydroxyl group instead of a thiophenol group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
2-(butan-2-yloxymethyl)-4-fluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FOS/c1-3-8(2)13-7-9-6-10(12)4-5-11(9)14/h4-6,8,14H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPPCPRUSNLLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=CC(=C1)F)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
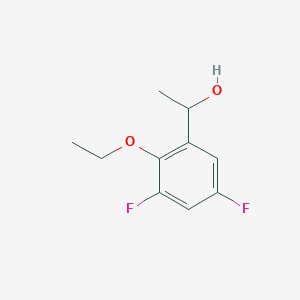
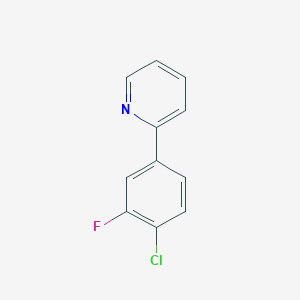

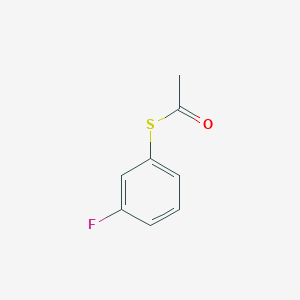
![1-Chloro-2-fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998586.png)
![1,2-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998589.png)
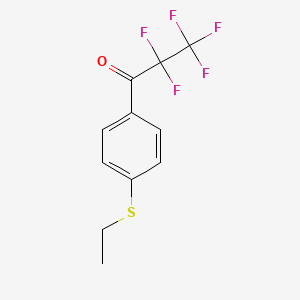
![4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol](/img/structure/B7998611.png)
![O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7998626.png)
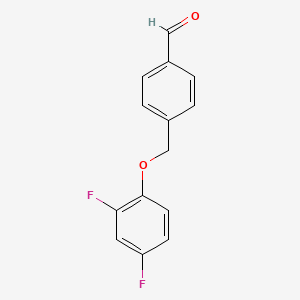
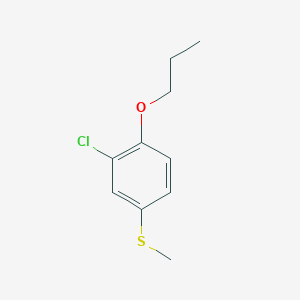
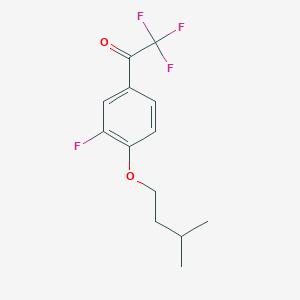

![O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate](/img/structure/B7998665.png)
